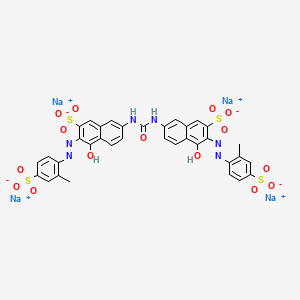
2-Methyl-2-pentyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
2-Methyl-2-pentyl-1,3-dioxolane can be synthesized through the condensation of 2-heptanone with ethylene glycol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring. Industrial production methods may involve the use of silica gel or alumina as catalysts to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
2-Methyl-2-pentyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents such as organolithium compounds (RLi) or Grignard reagents (RMgX).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-pentyl-1,3-dioxolane has various applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Methyl-2-pentyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various intermediates and products . The pathways involved in these reactions depend on the specific enzymes and conditions present in the system .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2-pentyl-1,3-dioxolane can be compared with other similar compounds, such as:
1,3-Dioxane: Another cyclic acetal with similar stability and reactivity.
2-Methyl-1,3-dioxolane: A smaller analog with different physical and chemical properties.
Hexanal propylene glycol acetal: A related compound with similar applications in the fragrance and flavor industry.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and stability characteristics compared to its analogs .
Eigenschaften
CAS-Nummer |
4352-95-8 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-methyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-6-9(2)10-7-8-11-9/h3-8H2,1-2H3 |
InChI-Schlüssel |
OUQPLRDJDIOBOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(OCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



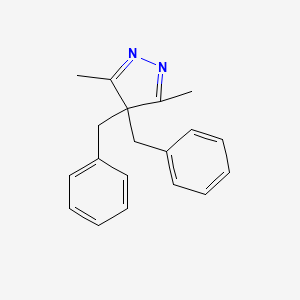
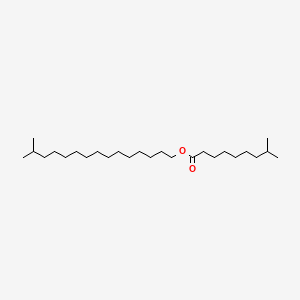
![(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B13817906.png)
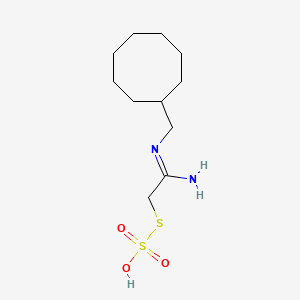


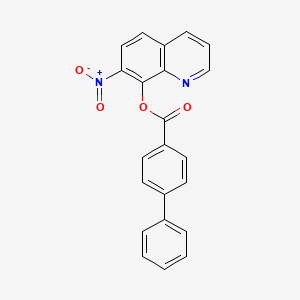


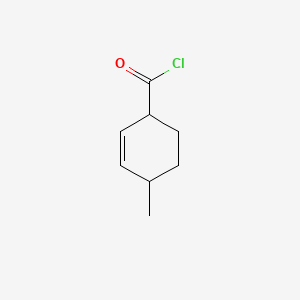
![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)

